N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide
Description
This compound features a sulfonamide core substituted with a 2-methoxybenzene group and a hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in fungicidal and bioactive applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-25-18-9-5-6-10-19(18)27(23,24)21-15-20(22,16-7-3-2-4-8-16)17-11-13-26-14-12-17/h2-10,17,21-22H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKHPINXXCQSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
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2-Methoxybenzenesulfonamide moiety : Derived from 2-methoxybenzenesulfonyl chloride, a commercially available sulfonating agent.
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2-Hydroxy-2-(oxan-4-yl)-2-phenylethylamine backbone : Constructed via nucleophilic epoxide opening or reductive amination of ketone intermediates.
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Tetrahydropyran (oxan-4-yl) group : Introduced through Grignard reactions or boronic acid cross-couplings.
Critical Bond Disconnections
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Sulfonamide linkage : Formed by reacting the amine intermediate with 2-methoxybenzenesulfonyl chloride under basic conditions.
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Hydroxy-amine subunit : Synthesized via epoxide ring-opening with tetrahydropyran-4-ylmagnesium bromide or reduction of α-ketoamides.
Synthetic Routes to the Amine Intermediate
Epoxide Ring-Opening Strategy
A common approach involves the nucleophilic opening of styrene oxide (2-phenyloxirane) with tetrahydropyran-4-ylmagnesium bromide. This reaction proceeds in tetrahydrofuran (THF) at −10°C to 30°C, yielding 2-(oxan-4-yl)-2-phenylethanol. Subsequent conversion to the amine is achieved through a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Example Procedure :
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Epoxide synthesis : Styrene oxide (10 mmol) is treated with tetrahydropyran-4-ylmagnesium bromide (12 mmol) in THF under nitrogen.
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Mitsunobu reaction : The resulting diol reacts with phthalimide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD) in dichloromethane.
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Deprotection : Hydrazine monohydrate in ethanol removes the phthalimide group, affording 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine in 74% yield.
Reductive Amination of α-Keto Intermediates
An alternative route employs reductive amination of 2-(oxan-4-yl)-1-phenylethanone with ammonium acetate and sodium cyanoborohydride. This method avoids epoxide handling but requires strict pH control (pH 6–7) to minimize side reactions.
Optimization Insights :
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Solvent : Methanol/water (4:1) enhances solubility and reaction homogeneity.
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Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) improves imine formation rates.
Sulfonamide Coupling: Reaction Mechanisms and Conditions
Sulfonyl Chloride Activation
The amine intermediate reacts with 2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This exothermic reaction typically completes within 2–4 hours at 0°C to room temperature.
Procedure :
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Amine activation : 2-Hydroxy-2-(oxan-4-yl)-2-phenylethylamine (5 mmol) is dissolved in DCM (20 mL) and cooled to 0°C.
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Sulfonation : 2-Methoxybenzenesulfonyl chloride (5.5 mmol) is added dropwise, followed by TEA (6 mmol).
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Workup : The mixture is washed with 1M HCl, brine, and dried over MgSO₄. Column chromatography (hexane/ethyl acetate 3:1) isolates the product in 82% yield.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Comparative studies from Ambeed demonstrate that ethylene glycol and DMSO improve yields in boronic ester couplings due to their high boiling points and polarity. For example, Suzuki reactions in ethylene glycol at 80°C achieve 81% yield versus 44% in DMSO.
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) protection of the amine intermediate prevents undesired side reactions during sulfonylation. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine prior to coupling.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity in optimized batches.
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine.
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. Its structure includes:
- A hydroxy group that may enhance solubility and biological interactions.
- An oxan ring , contributing to the compound's three-dimensional conformation.
- A methoxybenzene moiety, which can influence the compound's lipophilicity and ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial activity. In vitro studies have shown that this compound possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 8 μM against Enterococcus faecalis, highlighting its potential as an antibacterial agent .
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In a comparative study involving several derivatives of similar structures, this compound exhibited selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 4.5 μM. This suggests that modifications to the phenyl and hydroxy groups significantly impact the compound's ability to inhibit cancer cell proliferation .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Oxidative Stress Modulation : The hydroxyl groups can act as antioxidants, potentially reducing oxidative stress in cells, which is a common pathway for inducing apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers treated cultures of E. faecalis with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 4 μM. The study concluded that this compound could serve as a lead candidate for developing new antibacterial agents targeting resistant strains .
Case Study 2: Anticancer Activity
A separate study investigated the effects of this compound on MCF-7 cells. After treatment with different concentrations over 48 hours, cell viability assays revealed that concentrations above 5 μM significantly reduced cell viability by over 50%. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that this compound induces apoptosis through intrinsic pathways .
Data Summary
| Biological Activity | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|
| Antibacterial | MIC = 8 μM | E. faecalis |
| Antiproliferative | IC50 = 4.5 μM | MCF-7 (breast cancer) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide exhibit anticancer properties. The sulfonamide moiety is often associated with inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies have shown that targeting these enzymes can lead to reduced tumor proliferation and improved patient outcomes in certain cancers.
Anti-inflammatory Effects
Sulfonamides have been studied for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like rheumatoid arthritis or inflammatory bowel disease. In vitro studies have demonstrated significant reductions in inflammation markers when treated with similar sulfonamide derivatives.
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds in this class have been shown to exhibit effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer activity of a related sulfonamide compound in vitro. The results indicated a significant decrease in cell viability in various cancer cell lines, suggesting that the mechanism involved apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory bowel disease, researchers administered a sulfonamide derivative to animal models. The treatment resulted in reduced clinical scores and histopathological improvements, indicating potential benefits for human applications.
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this class of compounds against resistant bacterial strains. The findings showed promising results, with effective inhibition of growth observed at low concentrations.
Comparison with Similar Compounds
Key Structural Features
The compound’s unique combination of a tetrahydropyran ring, phenyl group, and 2-methoxy sulfonamide distinguishes it from other sulfonamides. Below is a comparative analysis with structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison
*Estimated based on analogs (e.g., : MW = 396.5 g/mol).
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the oxane (tetrahydropyran) ring via acid-catalyzed cyclization of diols or epoxide intermediates.
- Step 2: Introduction of the sulfonamide group via nucleophilic substitution using 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Coupling the hydroxyl-phenylethyl moiety through Mitsunobu or reductive amination reactions, optimized for stereochemical control .
Purity Assurance: - Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.
- Final characterization via -/-NMR, IR (sulfonamide S=O stretch ~1350 cm), and LC-MS to confirm molecular weight (CHNOS, ~415.5 g/mol) .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy: -NMR identifies methoxy (δ 3.8–4.0 ppm) and hydroxyl protons (δ 2.5–3.5 ppm, exchangeable). -NMR confirms the oxane ring (C-O carbons at δ 60–70 ppm) and sulfonamide connectivity .
- Mass Spectrometry: High-resolution ESI-MS detects [M+H] ions for molecular formula validation.
- X-ray Crystallography: Resolves stereochemistry of the hydroxy-phenylethyl group and oxane conformation, if single crystals are obtainable .
Advanced: How can contradictory reports on bioactivity (e.g., anti-inflammatory vs. anticancer) be reconciled?
Answer:
Contradictions may arise from:
- Target Selectivity: The compound’s sulfonamide group may interact with CB2 receptors (anti-inflammatory) or inhibit histone deacetylases (anticancer) , depending on assay conditions.
- Experimental Models: In vitro assays (e.g., LPS-induced macrophage inflammation) vs. in vivo tumor xenografts yield divergent results due to bioavailability differences.
Resolution Strategy: - Perform competitive binding assays to map receptor/kinase targets.
- Conduct metabolic stability studies (e.g., liver microsome assays) to assess pharmacokinetic variability .
Advanced: What methodologies optimize yield in stereoselective synthesis?
Answer:
- Catalyst Selection: Lanthanide triflates (e.g., Yb(OTf)) enhance oxane ring formation stereoselectivity (~90% ee) via Lewis acid-mediated cyclization .
- Solvent Effects: Polar aprotic solvents (DMF, THF) improve sulfonamide coupling efficiency by stabilizing intermediates.
- Temperature Control: Low-temperature (-20°C) Mitsunobu reactions minimize racemization of the chiral hydroxy-phenylethyl center .
Advanced: How does the oxane ring’s conformation influence biological activity?
Answer:
- Chair vs. Boat Conformation: The oxane ring’s chair conformation (predominant in solid state) enhances hydrophobic interactions with protein pockets, while boat forms may reduce binding affinity .
- Validation: MD simulations (AMBER/CHARMM force fields) correlate ring puckering with IC values in enzyme inhibition assays. Modify substituents at C4 of oxane to lock conformations and test activity .
Basic: What are the compound’s stability profiles under varying pH?
Answer:
- Acidic Conditions (pH <3): Sulfonamide hydrolysis occurs, generating 2-methoxybenzenesulfonic acid and amine byproducts.
- Neutral/Basic Conditions (pH 7–9): Stable for >48 hours in PBS or cell culture media.
Recommendation: Store lyophilized at -20°C; avoid prolonged exposure to acidic buffers .
Advanced: What strategies resolve low solubility in aqueous assays?
Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
- Prodrug Design: Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to the active form .
Advanced: How to address discrepancies in reported enzyme inhibition (e.g., IC50_{50}50) values?
Answer:
- Assay Standardization: Use recombinant enzymes (e.g., COX-2 for anti-inflammatory studies) with ATP/NADH-coupled detection to minimize variability.
- Data Normalization: Report IC relative to positive controls (e.g., celecoxib for COX-2) and account for batch-to-batch compound purity (±5% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
